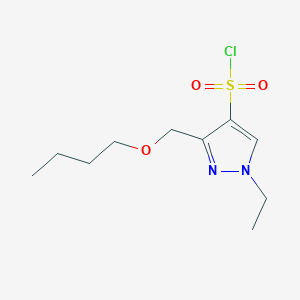

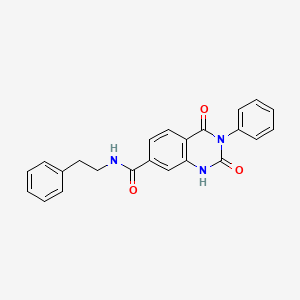

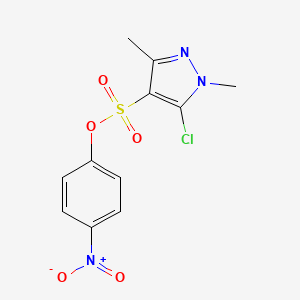

![molecular formula C16H17N3O3 B2470975 2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034334-22-8](/img/structure/B2470975.png)

2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” is a novel organoselenium compound incorporating a benzo[d][1,3]dioxole subunit . It is part of an intriguing class of compounds that have attracted interest due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Synthesis Analysis

The synthesis of this compound involves an expeditious process . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound has been characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry are reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction mediated by CuI and NaHCO3 in acetonitrile . The room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C9H8O4 and a molecular weight of 180.15742 . Further details about its melting point, boiling point, density, and other physical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Assessment

One research avenue involves the synthesis of innovative heterocycles, incorporating the thiadiazole moiety for insecticidal purposes against pests like the cotton leafworm, Spodoptera littoralis. Compounds synthesized from similar precursors have shown potential as insecticidal agents, demonstrating the broader chemical family's relevance to agricultural pest control (Fadda et al., 2017).

Antitumor Activity

Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, starting from related acetamide precursors, has uncovered compounds with promising inhibitory effects on various cancer cell lines. This suggests potential therapeutic applications in oncology (Albratty et al., 2017).

Metabolic Stability Improvement

In the quest to improve metabolic stability, investigations into various 6,5-heterocycles as alternatives to benzothiazole rings have been conducted. This research is pertinent to pharmacokinetics, ensuring drugs maintain their efficacy longer in the body (Stec et al., 2011).

Antimicrobial Activities

The antimicrobial potential of new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moiety has been explored, with some compounds exhibiting promising activities against various microbial strains. This research contributes to the ongoing search for new antimicrobial agents (Gouda et al., 2010).

Corrosion Inhibition

There has also been research into the application of certain acetamide derivatives as corrosion inhibitors, demonstrating the compound's potential utility in protecting materials from corrosion, particularly in acidic and oil mediums (Yıldırım & Cetin, 2008).

A2B Adenosine Receptors

Studies have identified compounds like MRE 2029-F20 as selective antagonist ligands for A2B adenosine receptors, providing tools for the pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Safety and Hazards

Zukünftige Richtungen

The wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future directions may include further exploration of their potential applications in various fields and the biological evaluation of various novel organoselenides .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(8-11-1-2-14-15(7-11)22-10-21-14)18-12-4-6-19-13(9-12)3-5-17-19/h1-3,5,7,12H,4,6,8-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COODZBJLFURLJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

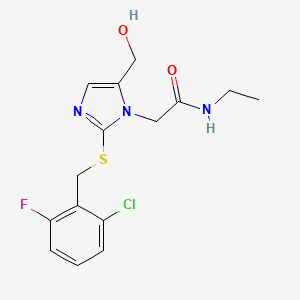

![5-amino-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2470894.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2470899.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470911.png)

![Ethyl 5,5,7,7-tetramethyl-2-[(3-nitrobenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2470912.png)